5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile
Overview
Description
5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound with a unique structure that includes an imidazole ring substituted with an aminomethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile typically involves the reaction of 1-methylimidazole with formaldehyde and hydrogen cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: 1-methylimidazole, formaldehyde, hydrogen cyanide.
Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Purification: The crude product is purified using recrystallization techniques to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the nitrile group to an amine group.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in an aqueous or organic solvent at room temperature.
Reduction: Lithium aluminum hydride; carried out in an inert atmosphere (e.g., nitrogen) at low temperatures.
Substitution: Halides, electrophiles; reactions are performed in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Imidazole derivatives with oxidized functional groups.
Reduction: Amino-imidazole derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Scientific Research Applications
5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is studied for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(Aminomethyl)-2-methylimidazole
- 5-(Aminomethyl)-1H-imidazole-4-carbonitrile
- 5-(Aminomethyl)-1-methyl-1H-pyrazole-3-carbonitrile
Uniqueness
5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. The presence of both aminomethyl and nitrile groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-(aminomethyl)-1-methylimidazole-2-carbonitrile | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-10-5(2-7)4-9-6(10)3-8/h4H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHMWEOOAGTTFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1C#N)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220210 | |
Record name | 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-97-6 | |
Record name | 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944904-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Aminomethyl)-1-methyl-1H-imidazole-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701220210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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